molecular formula C19H21N3O B2903601 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one CAS No. 439095-16-6

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one

Cat. No.: B2903601
CAS No.: 439095-16-6
M. Wt: 307.397
InChI Key: FFFWFAUFYUNHEL-UHFFFAOYSA-N
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Description

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one is a complex organic compound with a molecular formula of C19H21N3O and a molecular weight of 307.4 g/mol[_{{{CITATION{{{_1{3,7,7-Trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo 3,4-b ...

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a one-pot three-component reaction involving 3-methyl-1-phenyl-1H-pyrazol-5-amine, cyclohexane-1,3-dione (or 5,5-dimethylcyclohexane-1,3-dione), and 1H-pyrrole-2-carbaldehyde (or furan-2-carbaldehyde/thiophene-2-carbaldehyde). The reaction is typically carried out in an ionic liquid medium, such as [BMIM]OH, at temperatures ranging from 75-80°C for 110-120 minutes. This method offers high yields, low reaction times, and environmentally friendly conditions.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the one-pot synthesis method described above. The use of continuous flow reactors and optimization of reaction conditions could enhance efficiency and yield. Additionally, ensuring the availability of high-purity starting materials and maintaining stringent quality control measures would be crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can lead to the formation of reduced analogs.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the molecule.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of hydroxyl, carbonyl, or carboxyl groups.

  • Reduction: : Formation of amines or alcohols.

  • Substitution: : Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its potential as a lead compound for drug development is also being explored.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of new therapeutic agents. Its ability to interact with various biological targets makes it a candidate for drug discovery and development.

Industry

In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings. Its unique properties may also find applications in the development of new technologies.

Mechanism of Action

The mechanism by which 3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to modulation of biological processes. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5H-Pyrazolo[3,4-b]quinolin-5-one derivatives: : These compounds share a similar core structure but differ in their substituents and functional groups.

  • Other pyrazoloquinolinone derivatives: : These compounds have variations in their molecular frameworks, leading to different biological activities and properties.

Uniqueness

3,7,7-trimethyl-4-phenyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one stands out due to its specific combination of substituents and its potential applications in various fields. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

IUPAC Name

3,7,7-trimethyl-4-phenyl-4,6,8,9-tetrahydro-2H-pyrazolo[3,4-b]quinolin-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O/c1-11-15-16(12-7-5-4-6-8-12)17-13(20-18(15)22-21-11)9-19(2,3)10-14(17)23/h4-8,16H,9-10H2,1-3H3,(H2,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFFWFAUFYUNHEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C3=C(CC(CC3=O)(C)C)NC2=NN1)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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